molecular formula C13H19NO B12982127 3-(3-Methoxyphenyl)cyclohexan-1-amine

3-(3-Methoxyphenyl)cyclohexan-1-amine

Cat. No.: B12982127
M. Wt: 205.30 g/mol
InChI Key: AYPDCKMBYKZTOX-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H19NO It belongs to the class of arylcyclohexylamines, which are characterized by a cyclohexane ring bound to an aromatic ring along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzene and cyclohexanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The intermediate product is then subjected to a reduction reaction to form the desired amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to form cyclohexyl derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, aldehydes, cyclohexyl derivatives, and substituted amines.

Scientific Research Applications

3-(3-Methoxyphenyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. As an arylcyclohexylamine, it is believed to act as an NMDA receptor antagonist, similar to other compounds in this class. This means it can block the activity of NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyeticyclidine (3-MeO-PCE): This compound is structurally similar, with an ethyl group replacing the cyclohexane ring.

    Ketamine: Another arylcyclohexylamine, known for its use as an anesthetic and its NMDA receptor antagonist properties.

    Phencyclidine (PCP): A well-known dissociative drug with a similar mechanism of action.

Uniqueness

3-(3-Methoxyphenyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the aromatic ring and its cyclohexane backbone

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(3-methoxyphenyl)cyclohexan-1-amine

InChI

InChI=1S/C13H19NO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h3,5,7,9-10,12H,2,4,6,8,14H2,1H3

InChI Key

AYPDCKMBYKZTOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCC(C2)N

Origin of Product

United States

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